methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
Overview
Description
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in dyes, organic light-emitting diodes (OLEDs), and as intermediates in organic synthesis. This particular compound is characterized by the presence of a bromomethyl group, which makes it a valuable intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate typically involves the bromination of a xanthene derivative. One common method includes the reaction of 7-methyl-9-oxo-9H-xanthene-1-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted xanthene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions typically yield alcohols or dehalogenated products.
Scientific Research Applications
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and materials for electronic devices such as OLEDs.
Mechanism of Action
The mechanism of action of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. In biological systems, the compound’s fluorescent properties can be exploited for imaging and tracking purposes. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 2-bromobenzoate
- Methyl 3-bromobenzoate
Comparison: Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is unique due to its xanthene core, which imparts distinct fluorescent properties and reactivity compared to other bromomethyl compounds. While similar compounds like methyl 4-(bromomethyl)-3-methoxybenzoate also contain bromomethyl groups, they lack the extended conjugation and structural complexity of the xanthene derivative, making them less versatile in certain applications.
Properties
IUPAC Name |
methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJPCIITXZLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612170 | |
Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328526-38-1 | |
Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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